Technical Monograph: 1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride
Technical Monograph: 1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride
CAS Registry Number: 1233955-00-4 (Dihydrochloride salt)
Chemical Formula:
Executive Summary
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride is a specialized heterocyclic building block extensively utilized in medicinal chemistry. Structurally, it consists of a piperidine core functionalized with a primary amine at the C4 position and a 3-nitrobenzyl moiety attached to the piperidine nitrogen (N1).
This compound serves as a critical bifunctional scaffold . The C4-amine acts as a nucleophilic handle for amide coupling or sulfonylation, while the 3-nitrobenzyl group functions as a "masked" aniline—stable during initial synthesis but reducible to an aromatic amine for subsequent elaboration. Its primary utility lies in the development of G-Protein Coupled Receptor (GPCR) ligands, kinase inhibitors, and as a semi-rigid linker in fragment-based drug discovery (FBDD).
Structural Analysis & Physicochemical Properties[1]
The compound exists as a dihydrochloride salt, conferring improved water solubility and shelf-stability compared to its free base, which is prone to oxidation and hygroscopicity.
Structural Attributes[1][2]
-
Piperidine Core: Provides a semi-rigid aliphatic spacer, enforcing a specific spatial orientation between the N1-benzyl group and the C4-amine substituents.
-
3-Nitro Group: Electron-withdrawing group (
) at the meta position of the benzyl ring. It deactivates the aromatic ring against electrophilic attack and serves as a latent functional group. -
Dihydrochloride Salt: The molecule contains two basic nitrogen centers (secondary piperidine N and primary C4-amine). Stoichiometrically, it binds two equivalents of HCl.
Key Physicochemical Data[1]
| Property | Value / Description | Significance |
| Appearance | Off-white to pale yellow solid | Nitro compounds often exhibit yellow coloration due to |
| Solubility | High in | Salt form facilitates biological assay compatibility. |
| pKa (Calc) | Both nitrogens are protonated at physiological pH (7.4) without salt formation. | |
| Hygroscopicity | Moderate to High | Requires storage under desiccant; typical of amine HCl salts. |
Synthetic Methodology (High-Fidelity Protocol)
To ensure high purity and prevent polymerization, a Reductive Amination strategy using a protected intermediate (4-Boc-aminopiperidine) is the industry standard, superior to direct alkylation with benzyl halides.
Retrosynthetic Logic
The synthesis disconnects at the N1-Benzylic carbon bond. The most reliable forward reaction involves the condensation of 3-nitrobenzaldehyde with 4-(N-Boc-amino)piperidine , followed by selective reduction and acid-mediated deprotection.
Detailed Experimental Protocol
Step 1: Reductive Amination
-
Reagents: 3-Nitrobenzaldehyde (1.0 equiv), 4-(N-Boc-amino)piperidine (1.0 equiv), Sodium Triacetoxyborohydride (STAB, 1.4 equiv), Acetic Acid (catalytic).
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for higher reaction temperatures if needed.
-
Procedure:
-
Dissolve aldehyde and amine in DCE under
atmosphere. -
Add STAB portion-wise over 30 minutes. Critical: Controls hydrogen gas evolution and exotherm.
-
Stir at room temperature for 12–16 hours. Monitor by LC-MS for disappearance of imine intermediate.
-
Quench: Add saturated aqueous
. Extract with DCM. -
Purification: Flash column chromatography (Hexane/EtOAc) to isolate the Boc-protected intermediate.
-
Step 2: Deprotection & Salt Formation
-
Reagents: 4M HCl in 1,4-Dioxane or Ethanol.
-
Procedure:
-
Dissolve the Boc-intermediate in a minimal amount of dry 1,4-dioxane.
-
Add 4M HCl/Dioxane (5–10 equiv) dropwise at 0°C.
-
Allow to warm to room temperature (stir 2–4 hours).
-
Isolation: The product, 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride, will precipitate as a solid.
-
Filtration: Collect solid via vacuum filtration, wash with diethyl ether (to remove excess HCl and organic impurities), and dry under vacuum over
.
-
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway utilizing reductive amination and acid-mediated deprotection to ensure regioselectivity.
Applications in Drug Discovery[1][2][3]
This compound is not merely an intermediate; it is a strategic scaffold for Structure-Activity Relationship (SAR) exploration.
The "Masked" Linker Strategy
The 3-nitro group is chemically inert to many standard coupling conditions (e.g., amide coupling at the C4-amine). Once the C4-position is derivatized (e.g., attached to a pharmacophore), the nitro group can be selectively reduced (using
Target Classes
-
GPCR Ligands: Piperidine amines are classic bioisosteres for neurotransmitters. The benzyl group mimics hydrophobic residues (Phe, Trp) in receptor pockets (e.g., Dopamine D2/D4 receptors, Muscarinic receptors).
-
Kinase Inhibitors: The piperidine ring acts as a solubility-enhancing hinge binder, while the benzyl group extends into the ribose pocket or the hydrophobic back-pocket (Type II inhibitors).
Derivatization Logic Diagram
Figure 2: Strategic derivatization pathways. Path B highlights the utility of the nitro group as a latent handle for library generation.
Handling, Stability, and Safety
Stability Profile
-
Thermal Stability: The dihydrochloride salt is thermally stable up to ~200°C (melting/decomposition).
-
Chemical Stability: Stable to air and light in solid form. In solution (free base), the amine is susceptible to oxidation over time; prepare fresh or store under argon.
-
Incompatibility: Strong oxidizing agents, strong bases (liberates free base).
Safety Protocols (E-E-A-T)
-
Nitroaromatics: Potentially toxic and mutagenic. Handle in a fume hood.
-
Corrosivity: The dihydrochloride salt hydrolyzes to release HCl in moist environments. Wear acid-resistant gloves (Nitrile) and eye protection.
-
Waste Disposal: Segregate as halogenated organic waste due to the HCl content and nitrogenous nature.
References
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Journal of Organic Chemistry. (Standard protocol validation). Retrieved from [Link]
-
PubChem. Piperidine Derivatives and Scaffold Analysis.[4] National Library of Medicine. Retrieved from [Link]
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]
